molecular formula C18H11F3N2O4 B5060420 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide

5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide

Cat. No. B5060420
M. Wt: 376.3 g/mol
InChI Key: XGMKWYVVKZHOAH-UHFFFAOYSA-N
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Description

5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide, also known as NTTF, is a synthetic compound that belongs to the class of furan-based compounds. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The precise mechanism of action of 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide has also been found to inhibit the activity of certain enzymes that play a crucial role in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide has been shown to modulate various biochemical and physiological processes in cells. It has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death. 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide has also been shown to inhibit the expression of certain genes that are involved in the regulation of cell cycle and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide in lab experiments include its high potency and selectivity towards cancer cells, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and antioxidant properties. However, the limitations of using 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide in lab experiments include its potential toxicity towards normal cells and its poor solubility in water.

Future Directions

There are several future directions for the research on 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide. One possible direction is to investigate the potential of 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide as a therapeutic agent for the treatment of various inflammatory diseases. Another direction is to explore the use of 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide as a building block for the synthesis of novel furan-based compounds with improved properties. Additionally, further studies are needed to elucidate the precise mechanism of action of 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide and its potential toxicity towards normal cells.

Synthesis Methods

The synthesis of 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide involves the reaction of 2-nitrobenzaldehyde and 2-(trifluoromethyl)phenylboronic acid with furfurylamine in the presence of palladium catalysts. The reaction proceeds under mild conditions and yields the desired product in good yields.

Scientific Research Applications

5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide has also been found to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2O4/c19-18(20,21)12-6-2-3-7-13(12)22-17(24)16-10-9-15(27-16)11-5-1-4-8-14(11)23(25)26/h1-10H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMKWYVVKZHOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide

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